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molecular formula C15H17NO3 B8655694 3-Benzyloxy-1-(2-hydroxyethyl)-2-methylpyridin-4-one

3-Benzyloxy-1-(2-hydroxyethyl)-2-methylpyridin-4-one

Cat. No. B8655694
M. Wt: 259.30 g/mol
InChI Key: YSLBANZJGCOUTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE036831

Procedure details

3-Benzyloxy-2-methyl-4-pyrone (4.8 g), prepared as described under (J), and 2-hydroxyethylamine (1.22 g) are dissolved in water (220 ml) and ethanol (100 ml) containing sodium hydroxide (2 g) is added. The mixture is stirred at room temperature for 6 days and is then acidified with concentrated hydrochloric acid to pH 2, and evaporated to dryness. The resulting colourless solid is washed with water and extracted into chloroform (2×50 ml). The chloroform extracts are combined, dried over magnesium sulphate, and evaporated to yield 3-benzyloxy-1-(2'-hydroxyethyl)-2-methylpyrid-4-one, as a white solid (3.4 g), m.p. 198°-199° C.
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
( J )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.22 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
220 mL
Type
solvent
Reaction Step Five
Quantity
2 g
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[C:14](=[O:15])[CH:13]=[CH:12]O[C:10]=1[CH3:16])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(OC1C(=O)C=COC=1C)C1C=CC=CC=1.C([N:36]1C=CC(=O)[C:38]([OH:43])=[C:37]1C)(=O)C.OCCN.[OH-].[Na+].Cl>O.C(O)C>[CH2:1]([O:8][C:9]1[C:14](=[O:15])[CH:13]=[CH:12][N:36]([CH2:37][CH2:38][OH:43])[C:10]=1[CH3:16])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(OC=CC1=O)C
Step Two
Name
( J )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(OC=CC1=O)C.C(C)(=O)N1C(=C(C(C=C1)=O)O)C
Step Three
Name
Quantity
1.22 g
Type
reactant
Smiles
OCCN
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
220 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 6 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
WASH
Type
WASH
Details
The resulting colourless solid is washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted into chloroform (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
6 d
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(N(C=CC1=O)CCO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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